molecular formula C9H11ClS B7988711 m-Chlorophenyl propyl sulfide CAS No. 1713160-58-7

m-Chlorophenyl propyl sulfide

Cat. No.: B7988711
CAS No.: 1713160-58-7
M. Wt: 186.70 g/mol
InChI Key: BCYBNWJILXCCIF-UHFFFAOYSA-N
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Description

m-Chlorophenyl propyl sulfide is an organic compound with the molecular formula C9H11ClS It is characterized by a chlorinated phenyl ring attached to a propyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Chlorophenyl propyl sulfide typically involves the reaction of m-chlorothiophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the sulfide linkage.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield the corresponding thiol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides; reactions are often conducted in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

m-Chlorophenyl propyl sulfide has a range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of m-Chlorophenyl propyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfide group can participate in redox reactions, while the chlorophenyl moiety can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    m-Chlorophenyl methyl sulfide: Similar structure but with a methyl group instead of a propyl group.

    p-Chlorophenyl propyl sulfide: Similar structure but with the chlorine atom in the para position.

    m-Bromophenyl propyl sulfide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: m-Chlorophenyl propyl sulfide is unique due to the specific positioning of the chlorine atom and the propyl sulfide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-chloro-3-propylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYBNWJILXCCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300549
Record name Benzene, 1-chloro-3-(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713160-58-7
Record name Benzene, 1-chloro-3-(propylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713160-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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